N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide
Description
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxybenzamide core linked to a cyclopropyl-hydroxyphenylethyl moiety. Its synthesis likely involves coupling 2-ethoxybenzoic acid derivatives with a functionalized cyclopropyl-phenylethylamine precursor, followed by purification and structural validation via spectroscopic methods (e.g., NMR, IR) and crystallography .
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-24-18-11-7-6-10-17(18)19(22)21-14-20(23,16-12-13-16)15-8-4-3-5-9-15/h3-11,16,23H,2,12-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSYFBVEPIHBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide involves several steps, including the formation of the cyclopropyl and phenylethyl groups, followed by the attachment of the ethoxybenzamide moiety. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential interactions with biological targets, which could lead to the development of new drugs. In medicine, it is explored for its therapeutic potential, and in industry, it is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its cyclopropyl-hydroxyphenylethyl side chain, distinguishing it from other benzamide derivatives. Key analogs for comparison include:
*Calculated based on molecular formulas.
- Planarity and Conformation: The coplanarity of aromatic rings in N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide (dihedral angle: 2.78°) contrasts with the conformational flexibility of the target compound’s cyclopropyl-phenylethyl group. This may influence binding to flat enzymatic pockets (e.g., histone acetyltransferases, HATs) .
- Substituent Effects : The ethoxy group in the target compound and analogs (e.g., ) is critical for hydrogen bonding and solubility. However, bulky substituents like pentadecyl chains () or trifluoromethyl groups () alter lipophilicity and bioactivity .
Research Implications and Gaps
- Unresolved Questions: Limited data exist on the target compound’s enzymatic targets or pharmacokinetics.
Biological Activity
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide, with the CAS number 1421462-80-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of 325.4 g/mol. The compound features a cyclopropyl group, a hydroxy group, and an ethoxybenzamide moiety, which contribute to its biological properties.
Antitumor Activity
Research has indicated that benzamide derivatives can exhibit significant antitumor activity. For instance:
In vitro studies suggest that this compound may similarly affect cell lines associated with various cancers, though direct evidence is still needed.
Neuropharmacological Effects
Benzamides are also known for their neuropharmacological properties. Compounds within this class have been investigated for their potential effects on neurotransmitter systems:
- Dopamine Receptor Antagonism : Some derivatives have been shown to modulate dopamine receptor activity, which could be beneficial in treating disorders like schizophrenia.
- Serotonin Receptor Interaction : Similar structures have been evaluated for their ability to interact with serotonin receptors, potentially influencing mood and anxiety levels.
Case Studies and Research Findings
- Study on Benzamide Derivatives : A study focused on the synthesis and evaluation of several benzamide derivatives demonstrated that modifications at specific positions significantly enhanced their biological activity against cancer cell lines (Sivaramkumar et al., 2010) .
- Neuropharmacological Evaluation : In a comparative analysis of various benzamides, it was found that certain substitutions led to increased efficacy in modulating neurotransmitter systems, indicating potential therapeutic applications in neuropsychiatric disorders .
Q & A
Q. What are the optimal synthesis and purification protocols for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-ethoxybenzamide?
The compound is synthesized via amide bond formation between 2-cyclopropyl-2-hydroxy-2-phenylethylamine and 2-ethoxyacetic acid, using coupling reagents like EDCI and HOBt in dichloromethane or DMF under inert conditions (N₂ atmosphere). Reaction time typically spans 12–24 hours at 0–25°C. Post-synthesis, purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from methanol. Purity is validated by HPLC (>95%) and NMR spectroscopy .
Q. How is the structural integrity of this compound confirmed?
Key characterization methods include:
- ¹H/¹³C NMR : Assigns protons and carbons (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm, ethoxy CH₃ at δ 1.3–1.5 ppm).
- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 263.337 [M+H]⁺.
- X-ray Crystallography (if applicable): Resolves bond lengths (e.g., C=O at ~1.23 Å) and dihedral angles for stereochemical validation .
Advanced Research Questions
Q. What methodologies are recommended for assessing the compound’s biological activity in kinase inhibition or enzyme modulation?
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, MAPK) with ATP-Glo™ luminescence to measure IC₅₀ values.
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine competitive/non-competitive inhibition.
- Cellular models : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify apoptosis via flow cytometry (Annexin V/PI staining).
- Orthogonal validation : Cross-validate results with siRNA knockdown or CRISPR-Cas9 models to confirm target specificity .
Q. How can researchers resolve contradictions in reported biological data (e.g., variable IC₅₀ across studies)?
- Dose-response optimization : Test concentrations in triplicate across a 10⁻⁹–10⁻⁴ M range.
- Solvent controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Structural analogs : Compare activity with derivatives (e.g., cyclopropyl → methyl substitution) to identify critical pharmacophores.
- Molecular dynamics simulations : Analyze ligand-protein binding stability (e.g., RMSD <2 Å over 100 ns) to explain potency variations .
Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
- Lipophilicity (LogP: ~2.8, suitable for blood-brain barrier penetration).
- CYP450 inhibition : Screen for CYP3A4/2D6 interactions.
- Docking studies : Autodock Vina or Schrödinger Glide to model binding to targets (e.g., serotonin receptors, HDACs).
- QSAR models : Train regression models on analogs’ bioactivity data to predict EC₅₀ values .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Substituent variation : Synthesize derivatives with modified groups (Table 1).
- Bioactivity profiling : Test against panels of enzymes/cell lines.
- Statistical analysis : Use PCA or cluster analysis to correlate structural features with activity.
| Derivative | Modification | Bioactivity Trend | Reference |
|---|---|---|---|
| A | Ethoxy → methoxy | ↓ Kinase inhibition | |
| B | Cyclopropyl → phenyl | ↑ Cytotoxicity (IC₅₀: 8 μM → 2 μM) | |
| C | Hydroxyl → acetyl | Improved metabolic stability (t½: 2h → 6h) |
Q. What in vivo models are suitable for evaluating therapeutic potential?
- Rodent pharmacokinetics : Administer 10 mg/kg IV/PO to assess bioavailability (AUC₀–24h) and tissue distribution.
- Disease models :
- Neuropathic pain : Von Frey filament test in CCI rats.
- Cancer : Xenograft models (e.g., HT-29 colon cancer in nude mice).
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) post-treatment .
Methodological Best Practices
- Data reproducibility : Use ≥3 biological replicates and report SEM/confidence intervals.
- Negative controls : Include vehicle-only and known inhibitors (e.g., staurosporine for kinases).
- Structural validation : Deposit crystallographic data in the Cambridge Structural Database (CSD) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
